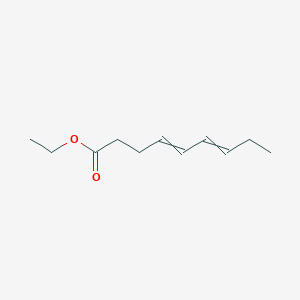
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide is an organic compound with a complex structure that includes multiple ether and amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide typically involves multiple steps. One common method starts with the protection of 4,7,10-trioxa-1,13-tridecanediamine using di-tert-butyl dicarbonate in the presence of triethylamine and methanol . The protected intermediate is then reacted with isonicotinic acid and N-hydroxy succinimide in dichloromethane, followed by the addition of EDC.HCl and triethylamine . The final step involves deprotection using a dichloromethane:trifluoroacetic acid mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized amides and ethers, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-4,7,10-trioxa-1,13-tridecanediamine: This compound shares a similar backbone structure and is used in similar synthetic applications.
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate: Another related compound with similar functional groups and applications.
Uniqueness
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-4-benzoylbenzamide is unique due to its specific combination of ether and amide linkages, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H32N2O5 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-benzoylbenzamide |
InChI |
InChI=1S/C24H32N2O5/c25-12-4-14-29-16-18-31-19-17-30-15-5-13-26-24(28)22-10-8-21(9-11-22)23(27)20-6-2-1-3-7-20/h1-3,6-11H,4-5,12-19,25H2,(H,26,28) |
Clé InChI |
KEYJFNBLWBESNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


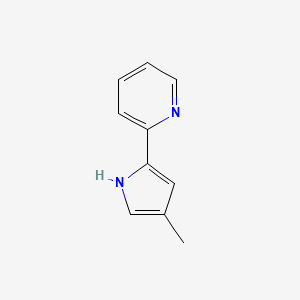


![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)
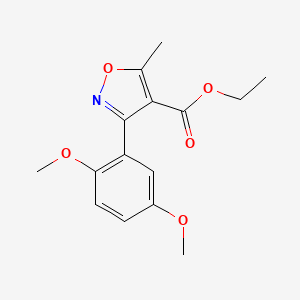

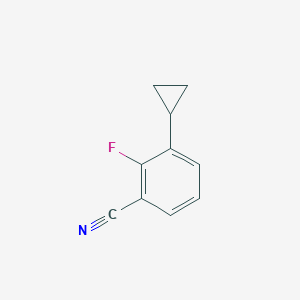

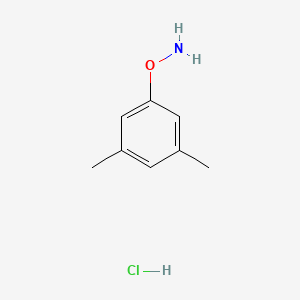
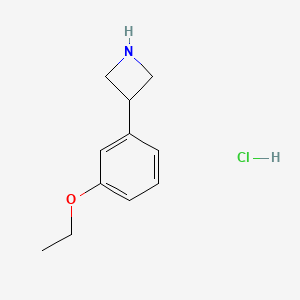
![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)

